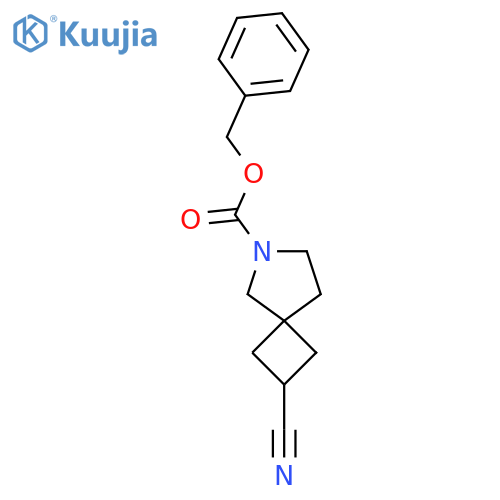

Cas no 2680710-31-8 (benzyl 2-cyano-6-azaspiro3.4octane-6-carboxylate)

benzyl 2-cyano-6-azaspiro3.4octane-6-carboxylate 化学的及び物理的性質

名前と識別子

-

- benzyl 2-cyano-6-azaspiro[3.4]octane-6-carboxylate

- EN300-28283378

- 2680710-31-8

- benzyl 2-cyano-6-azaspiro3.4octane-6-carboxylate

-

- インチ: 1S/C16H18N2O2/c17-10-14-8-16(9-14)6-7-18(12-16)15(19)20-11-13-4-2-1-3-5-13/h1-5,14H,6-9,11-12H2

- InChIKey: QEZUNEWPLKMSDK-UHFFFAOYSA-N

- SMILES: O(CC1C=CC=CC=1)C(N1CCC2(C1)CC(C#N)C2)=O

計算された属性

- 精确分子量: 270.136827821g/mol

- 同位素质量: 270.136827821g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 氢键受体数量: 3

- 重原子数量: 20

- 回転可能化学結合数: 3

- 複雑さ: 413

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 53.3Ų

- XLogP3: 2.1

benzyl 2-cyano-6-azaspiro3.4octane-6-carboxylate Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28283378-0.1g |

benzyl 2-cyano-6-azaspiro[3.4]octane-6-carboxylate |

2680710-31-8 | 95.0% | 0.1g |

$1635.0 | 2025-03-19 | |

| Enamine | EN300-28283378-1.0g |

benzyl 2-cyano-6-azaspiro[3.4]octane-6-carboxylate |

2680710-31-8 | 95.0% | 1.0g |

$1857.0 | 2025-03-19 | |

| Enamine | EN300-28283378-0.25g |

benzyl 2-cyano-6-azaspiro[3.4]octane-6-carboxylate |

2680710-31-8 | 95.0% | 0.25g |

$1708.0 | 2025-03-19 | |

| Enamine | EN300-28283378-2.5g |

benzyl 2-cyano-6-azaspiro[3.4]octane-6-carboxylate |

2680710-31-8 | 95.0% | 2.5g |

$3641.0 | 2025-03-19 | |

| Enamine | EN300-28283378-5g |

benzyl 2-cyano-6-azaspiro[3.4]octane-6-carboxylate |

2680710-31-8 | 5g |

$5387.0 | 2023-09-08 | ||

| Enamine | EN300-28283378-5.0g |

benzyl 2-cyano-6-azaspiro[3.4]octane-6-carboxylate |

2680710-31-8 | 95.0% | 5.0g |

$5387.0 | 2025-03-19 | |

| Enamine | EN300-28283378-0.05g |

benzyl 2-cyano-6-azaspiro[3.4]octane-6-carboxylate |

2680710-31-8 | 95.0% | 0.05g |

$1560.0 | 2025-03-19 | |

| Enamine | EN300-28283378-10.0g |

benzyl 2-cyano-6-azaspiro[3.4]octane-6-carboxylate |

2680710-31-8 | 95.0% | 10.0g |

$7988.0 | 2025-03-19 | |

| Enamine | EN300-28283378-0.5g |

benzyl 2-cyano-6-azaspiro[3.4]octane-6-carboxylate |

2680710-31-8 | 95.0% | 0.5g |

$1783.0 | 2025-03-19 | |

| Enamine | EN300-28283378-1g |

benzyl 2-cyano-6-azaspiro[3.4]octane-6-carboxylate |

2680710-31-8 | 1g |

$1857.0 | 2023-09-08 |

benzyl 2-cyano-6-azaspiro3.4octane-6-carboxylate 関連文献

-

D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840

-

Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861

-

Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820

-

Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027

-

Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876

-

Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956

-

Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681

-

Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310

-

Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144

benzyl 2-cyano-6-azaspiro3.4octane-6-carboxylateに関する追加情報

Comprehensive Overview of Benzyl 2-Cyano-6-Azaspiro[3.4]Octane-6-Carboxylate (CAS No. 2680710-31-8)

Benzyl 2-cyano-6-azaspiro[3.4]octane-6-carboxylate (CAS No. 2680710-31-8) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This spirocyclic derivative features a unique 6-azaspiro[3.4]octane core, which is increasingly explored for its potential in drug discovery due to its structural rigidity and bioisosteric properties. The compound's benzyl carboxylate and cyano functional groups further enhance its versatility as a building block for synthesizing bioactive molecules.

In recent years, the demand for spirocyclic compounds like benzyl 2-cyano-6-azaspiro[3.4]octane-6-carboxylate has surged, driven by their applications in designing kinase inhibitors, GPCR modulators, and protease-targeting therapeutics. Researchers are particularly interested in its azaspirocyclic scaffold, which mimics natural product architectures and improves metabolic stability. The compound's CAS No. 2680710-31-8 is frequently cited in patent literature, underscoring its industrial relevance.

The synthesis of benzyl 2-cyano-6-azaspiro[3.4]octane-6-carboxylate typically involves multi-step organic reactions, including cyclization and protective group strategies. Its cyano group offers a handle for further derivatization, enabling the creation of libraries for high-throughput screening. This aligns with current trends in fragment-based drug design and click chemistry, where modular compounds are prized for rapid optimization.

From an SEO perspective, queries such as "6-azaspiro[3.4]octane applications" and "spirocyclic compound suppliers" reflect growing market interest. Environmental and regulatory considerations also shape discussions around such compounds, with emphasis on green chemistry approaches to their production. The compound's benzyl-protected carboxylate moiety is another hotspot, often searched in conjunction with peptide coupling reagents and prodrug strategies.

Analytical characterization of CAS No. 2680710-31-8 relies on advanced techniques like NMR, HPLC-MS, and X-ray crystallography. These methods confirm the compound's high purity (>98%), a critical factor for pharmaceutical intermediates. The azaspiro[3.4]octane framework's conformational behavior is also a subject of computational studies, linking to broader interests in molecular dynamics and 3D pharmacophore modeling.

In agrochemical contexts, derivatives of benzyl 2-cyano-6-azaspiro[3.4]octane-6-carboxylate show promise as eco-friendly pest control agents. This resonates with searches for "biodegradable spirocyclic pesticides" and "nitrile-containing bioactive molecules." The compound's stability under physiological conditions makes it a candidate for controlled-release formulations, another trending topic in formulation science.

Future research directions may explore the compound's utility in covalent inhibitor design (leveraging its cyano group) or as a precursor for heterocyclic fused systems. Its CAS registry number 2680710-31-8 will remain pivotal for tracking academic and industrial advancements involving this structurally intriguing molecule.

2680710-31-8 (benzyl 2-cyano-6-azaspiro3.4octane-6-carboxylate) Related Products

- 2248375-59-7(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-oxo-4H,5H,6H,7H,8H-furo[3,2-c]azepine-2-carboxylate)

- 1261612-19-4(2,4-Bis(perfluorophenyl)-5-nitropyridine)

- 2171788-17-1(3-(1,1-dicyclopropylethyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)

- 2387535-11-5(2-Bromo-7-chloroimidazo[1,2-b]pyridazine)

- 897618-91-6(2-(4-fluorophenyl)-N-(2-{4-(4-fluorophenyl)piperazin-1-ylsulfonyl}ethyl)acetamide)

- 1804366-53-7(Ethyl 4-(chloromethyl)-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-2-acetate)

- 1379864-92-2(2-(Fmoc-amino)-3-(6-oxo-1,6-dihydro-3-pyridyl)propanoic Acid)

- 93201-36-6(1-4-Methoxy-3-(piperidin-1-ylmethyl)phenylethan-1-one)

- 893933-05-6(3-(3-methylphenyl)-6-2-oxo-2-(pyrrolidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)

- 1156371-22-0(n1,n1-Dimethyl-n4-(3-methylbutan-2-yl)benzene-1,4-diamine)